molecular formula C7H3F2NO3 B8238262 2,4-Difluoro-3-nitrobenzaldehyde

2,4-Difluoro-3-nitrobenzaldehyde

Cat. No.: B8238262
M. Wt: 187.10 g/mol
InChI Key: NQPUPKGNQZOMQA-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-nitrobenzaldehyde (CAS: 1806388-63-5) is a fluorinated aromatic aldehyde with a nitro group at the 3-position and fluorine atoms at the 2- and 4-positions. Its molecular formula is C₇H₃F₂NO₃, and it has a molecular weight of 187.11 g/mol. This compound is typically used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing effects of the nitro and fluorine groups, which enhance reactivity in condensation and nucleophilic addition reactions . Combi-Blocks supplies this compound at a purity of 98%, highlighting its suitability for high-precision applications .

Properties

IUPAC Name

2,4-difluoro-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO3/c8-5-2-1-4(3-11)6(9)7(5)10(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPUPKGNQZOMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-nitrobenzaldehyde typically involves the nitration of 2,4-difluorobenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available 2,4-difluorotoluene. The toluene derivative undergoes oxidation to form 2,4-difluorobenzaldehyde, followed by nitration to yield the final product. The process requires optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-nitrobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Difluoro-3-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Difluoro-3-nitrobenzaldehyde exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions include the interaction of the nitro group with reducing agents and the activation of the benzene ring for nucleophilic substitution .

Comparison with Similar Compounds

Key Findings:

Positional Isomerism Effects: Reactivity: The position of fluorine and nitro groups significantly impacts electronic and steric effects. For example, this compound has fluorine atoms in proximity to the aldehyde group (positions 2 and 4), creating a strong electron-withdrawing environment that enhances electrophilicity at the carbonyl carbon. Synthetic Utility: The nitro group’s position influences downstream reactions. A nitro group at the 3-position (as in the target compound) is meta-directing, whereas a nitro group at the 4-position (as in 2,3-Difluoro-4-nitrobenzaldehyde) may alter regioselectivity in electrophilic substitutions .

Purity and Availability :

  • Combi-Blocks supplies all listed isomers, but This compound has the highest purity (98%), suggesting superior batch consistency for industrial applications .

Comparison with Non-Fluorinated Analogs: lists 4-Bromo-3-nitrobenzaldehyde (CAS: N/A), a brominated analog. Fluorine’s electronegativity also enhances stability against metabolic degradation, making fluorinated analogs more relevant in drug design .

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